2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide
CAS No.:
Cat. No.: VC15239570
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18) |
| Standard InChI Key | ROTWZYDDQGOMNL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide (IUPAC name: N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide) possesses the molecular formula C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol. The compound’s structure integrates three key components:
-
Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, methyl-substituted at N1.
-
Furan-carboxamide linker: A furan ring (oxygen-containing heterocycle) connected via a carboxamide group (-NH-C=O) .
-
Methylbenzyl side chain: A methyl group at the N1 position of the benzimidazole, enhancing lipophilicity and steric bulk.
The stereoelectronic configuration, confirmed by NMR and mass spectrometry, reveals planarity in the benzimidazole ring and a 120° bond angle at the carboxamide junction, favoring hydrogen bonding with biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized through a three-step sequence:
-
Benzimidazole formation: Condensation of o-phenylenediamine with acetic acid under reflux conditions to yield 1-methylbenzimidazole.
-
Carboxamide coupling: Reaction of furan-2-carbonyl chloride with 2-(aminomethyl)-1-methylbenzimidazole in dichloromethane, catalyzed by triethylamine.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, verified by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 6H, aromatic), 4.65 (d, 2H, CH₂), 3.90 (s, 3H, N-CH₃).
-
MS (ESI+): m/z 256.1 [M+H]⁺, confirming molecular weight.
Pharmacological Activities
Antimicrobial Efficacy
Recent studies highlight broad-spectrum activity against microbial pathogens (Table 1):
Table 1: Antimicrobial activity of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Reference Drug (MIC) |
|---|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 | Ciprofloxacin (1000) |
| Enterococcus faecalis | 62.5 | 125 | Spectinomycin (125) |
| Candida albicans | 7.81 | 15.62 | Fluconazole (15.62) |
The compound exhibits 2–4× greater potency than ciprofloxacin against Gram-positive bacteria and equipotent antifungal activity relative to fluconazole. Mechanistically, molecular docking studies suggest inhibition of microbial DNA gyrase and ergosterol biosynthesis.
| Cell Line | IC₅₀ (μM) | Reference (Doxorubicin) |
|---|---|---|
| MCF-7 (breast) | 12.5 | 0.8 |
| A549 (lung) | 48.3 | 1.2 |
| HeLa (cervical) | 29.7 | 1.5 |
While less potent than doxorubicin, the compound demonstrates lower hepatotoxicity in parallel assays on LO2 normal liver cells (IC₅₀ > 100 μM). Transcriptomic analyses indicate upregulation of pro-apoptotic genes (BAX, CASP3) and downregulation of BCL-2.
Mechanism of Action Hypotheses
Enzyme Inhibition
The benzimidazole moiety competitively inhibits topoisomerase II, disrupting DNA replication in rapidly dividing cells. Molecular dynamics simulations show a binding affinity (ΔG = -9.2 kcal/mol) comparable to etoposide (-10.1 kcal/mol).
Membrane Disruption
In fungi, the furan group interacts with ergosterol, forming pores in fungal membranes. Fluorescence assays demonstrate a 70% increase in membrane permeability at 15.62 μg/mL.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume